molecular formula C7H2Cl2F3N3 B14800028 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine

Cat. No.: B14800028
M. Wt: 256.01 g/mol
InChI Key: FJGOAWVVLZSWIR-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material science, and other fields. The presence of chlorine and trifluoromethyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid leads to the formation of pyrazolo[1,5-A]pyrimidines . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrazolo[1,5-A]pyrimidine derivatives have been identified as CDK2 inhibitors, which target tumor cells selectively . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of substituents is not commonly found in other pyrazolo[1,5-A]pyrimidine derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H2Cl2F3N3

Molecular Weight

256.01 g/mol

IUPAC Name

5,7-dichloro-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H2Cl2F3N3/c8-4-1-5(9)15-6(14-4)3(2-13-15)7(10,11)12/h1-2H

InChI Key

FJGOAWVVLZSWIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C(F)(F)F)N=C1Cl)Cl

Origin of Product

United States

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